molecular formula C14H18O3 B14011953 Ethyl 2-ethyl-3-oxo-2-phenylbutanoate CAS No. 6623-45-6

Ethyl 2-ethyl-3-oxo-2-phenylbutanoate

Cat. No.: B14011953
CAS No.: 6623-45-6
M. Wt: 234.29 g/mol
InChI Key: IVGNRLISYBICSC-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-3-oxo-2-phenylbutanoate is an organic compound with the molecular formula C12H14O3. It is a colorless liquid with a fruity odor and is used in various chemical and industrial applications. This compound is also known by other names such as ethyl 2-phenylacetoacetate and ethyl 3-oxo-2-phenylbutanoate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-3-oxo-2-phenylbutanoate can be synthesized through the esterification of benzeneacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where benzeneacetic acid and ethanol are combined with an acid catalyst. The reaction mixture is heated and continuously stirred to ensure complete esterification. The product is then purified through distillation to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-3-oxo-2-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-ethyl-3-oxo-2-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-3-oxo-2-phenylbutanoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound can act as a substrate for enzymes, leading to the formation of various products through catalytic processes. The ester group in the compound is particularly reactive and can undergo hydrolysis, oxidation, and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-ethyl-3-oxo-2-phenylbutanoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. Its ester group and phenyl ring make it a versatile compound in organic synthesis and industrial applications .

Properties

CAS No.

6623-45-6

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2-ethyl-3-oxo-2-phenylbutanoate

InChI

InChI=1S/C14H18O3/c1-4-14(11(3)15,13(16)17-5-2)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3

InChI Key

IVGNRLISYBICSC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)C)C(=O)OCC

Origin of Product

United States

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